2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 1249649-66-8
VCID: VC3069163
InChI: InChI=1S/C8H12ClN3O/c1-2-12(5-6-13)7-3-4-10-8(9)11-7/h3-4,13H,2,5-6H2,1H3
SMILES: CCN(CCO)C1=NC(=NC=C1)Cl
Molecular Formula: C8H12ClN3O
Molecular Weight: 201.65 g/mol

2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol

CAS No.: 1249649-66-8

Cat. No.: VC3069163

Molecular Formula: C8H12ClN3O

Molecular Weight: 201.65 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol - 1249649-66-8

Specification

CAS No. 1249649-66-8
Molecular Formula C8H12ClN3O
Molecular Weight 201.65 g/mol
IUPAC Name 2-[(2-chloropyrimidin-4-yl)-ethylamino]ethanol
Standard InChI InChI=1S/C8H12ClN3O/c1-2-12(5-6-13)7-3-4-10-8(9)11-7/h3-4,13H,2,5-6H2,1H3
Standard InChI Key DLLQRTXQPRFCTM-UHFFFAOYSA-N
SMILES CCN(CCO)C1=NC(=NC=C1)Cl
Canonical SMILES CCN(CCO)C1=NC(=NC=C1)Cl

Introduction

Chemical Structure and Identification

Molecular Identity

2-[(2-Chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol is characterized by a pyrimidine core with a chlorine atom at the 2-position and an N-ethyl-N-(2-hydroxyethyl)amino substituent at the 4-position. The compound's molecular formula is C₈H₁₂ClN₃O, which differs significantly from the related compound 1-(2-Chloropyrimidin-4-yl)ethanone (C₆H₅ClN₂O) described in the literature . The molecular weight of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol is approximately 201.66 g/mol, calculated based on its atomic composition.

Structural Features

The compound contains several key structural elements that contribute to its chemical behavior:

  • A pyrimidine ring with nitrogen atoms at positions 1 and 3, providing aromaticity and potential for π-stacking interactions

  • A chlorine atom at position 2 of the pyrimidine ring, which can participate in halogen bonding

  • A tertiary amine at position 4, connected to both an ethyl group and a 2-hydroxyethyl group

  • A terminal hydroxyl group that serves as both a hydrogen bond donor and acceptor

These structural features are represented in the following table:

Structural ElementPositionChemical Significance
Pyrimidine ringCore structureProvides aromaticity, electron distribution pattern, and nitrogen atoms as hydrogen bond acceptors
Chlorine atom2-positionElectron-withdrawing, potential halogen bond donor, influences reactivity of adjacent positions
Tertiary amine4-positionBasic site, nucleophilic center, connects the ethyl and hydroxyethyl groups
Ethyl groupConnected to amineProvides hydrophobicity and steric bulk
Hydroxyethyl groupConnected to amineProvides hydrophilicity, hydrogen bonding capability

Physicochemical Properties

Predicted Properties

Based on structural analysis and comparison with related compounds, the following physicochemical properties can be predicted for 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol:

PropertyPredicted ValueBasis for Prediction
Molecular Weight201.66 g/molCalculated from molecular formula
LogP~1.2-1.8Estimated based on structural elements
Hydrogen Bond Donors1 (hydroxyl group)Structural analysis
Hydrogen Bond Acceptors4 (pyrimidine nitrogens, tertiary amine, hydroxyl oxygen)Structural analysis
Rotatable Bonds4Structural analysis
Topological Polar Surface Area~58-65 ŲEstimated based on polar groups
pKa (hydroxyl)~14-15Estimated value for alcohol functionality
pKa (tertiary amine)~8-9Estimated value for amine adjacent to aromatic system

Solubility Profile

The presence of both hydrophilic and hydrophobic elements suggests a balanced solubility profile:

  • The hydroxyl group and nitrogen atoms contribute to water solubility

  • The ethyl group and aromatic ring provide solubility in less polar solvents

  • The compound likely exhibits good solubility in amphiphilic solvents such as alcohols and dimethyl sulfoxide

This balanced solubility profile is particularly important for pharmaceutical applications, as it can influence both formulation strategies and pharmacokinetic properties.

Comparison with Structurally Related Compounds

Comparison with 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol

A closely related compound mentioned in the search results is 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol (CAS: 1596602-02-6) . The key difference is the heterocyclic core structure:

  • 2-[(2-Chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol contains a pyrimidine ring (two nitrogen atoms)

  • 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol contains a pyridine ring (one nitrogen atom)

This structural difference significantly impacts the electronic properties of the aromatic system. The pyrimidine ring in our compound of interest has:

  • Reduced electron density compared to pyridine due to the additional electron-withdrawing nitrogen

  • Different hydrogen-bonding patterns due to the presence of an additional nitrogen atom

  • Altered reactivity toward nucleophilic and electrophilic reagents

  • Potentially different metabolic stability in biological systems

Comparison with 1-(2-Chloropyrimidin-4-yl)ethanone

Another related compound found in the literature is 1-(2-Chloropyrimidin-4-yl)ethanone (CAS: 44613878) . Both compounds share the 2-chloropyrimidine core, but differ in the substitution at the 4-position:

  • 2-[(2-Chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol has an N-ethyl-N-(2-hydroxyethyl)amino group

  • 1-(2-Chloropyrimidin-4-yl)ethanone has an acetyl group

This difference creates distinct electronic and reactivity profiles:

  • The acetyl group in 1-(2-Chloropyrimidin-4-yl)ethanone is electron-withdrawing, making the pyrimidine ring more electron-deficient

  • The amino group in our compound of interest is electron-donating, partially offsetting the electron-withdrawing effect of the pyrimidine nitrogens

  • The acetyl group provides a reactive carbonyl site for nucleophilic addition reactions

  • The hydroxyethyl group in our compound provides opportunities for hydrogen bonding and further functionalization

Synthetic Approaches

Nucleophilic Aromatic Substitution

The most straightforward approach would likely involve nucleophilic aromatic substitution of 2,4-dichloropyrimidine with N-ethylethanolamine:

  • 2,4-Dichloropyrimidine would serve as the electrophile

  • N-ethylethanolamine would serve as the nucleophile

  • The reaction would likely proceed with selectivity for the more reactive 4-position

  • Base (such as triethylamine or potassium carbonate) would be used to neutralize the generated HCl

This approach is supported by similar reactions reported for other chloropyrimidine derivatives in the literature.

Sequential Functionalization

An alternative approach could involve:

  • Reaction of 2,4-dichloropyrimidine with ethanolamine to give 2-chloro-4-(2-hydroxyethylamino)pyrimidine

  • N-alkylation of the resulting secondary amine with an ethylating agent such as ethyl iodide or ethyl bromide

  • This approach would allow for greater control over the regioselectivity of substitution

Synthetic Challenges

Several challenges might be encountered in the synthesis of this compound:

  • Controlling selectivity between the 2- and 4-positions of dichloropyrimidine

  • Preventing over-alkylation of the amine nitrogen

  • Protecting the hydroxyl group if necessary during certain reaction conditions

  • Purification of the final product from reaction mixtures

Analytical Characterization

NMR Spectroscopy

Expected ¹H NMR signals would include:

Proton EnvironmentApproximate Chemical Shift (ppm)Multiplicity
Pyrimidine C-H7.5-8.5singlet or doublet
Hydroxyl O-H3.5-4.5triplet (may exchange)
CH₂ adjacent to OH3.5-3.7triplet or quartet
CH₂ adjacent to N3.3-3.5triplet or multiplet
CH₂ of ethyl group3.0-3.3quartet
CH₃ of ethyl group1.0-1.3triplet

Expected ¹³C NMR signals would include:

Carbon EnvironmentApproximate Chemical Shift (ppm)
Pyrimidine C-2 (C-Cl)160-165
Pyrimidine C-4 (C-N)155-160
Pyrimidine C-5 and C-695-120
CH₂-OH58-62
N-CH₂-CH₂-OH50-55
N-CH₂-CH₃42-48
CH₃12-15

Mass Spectrometry

Characteristic mass spectrometry fragments would likely include:

  • Molecular ion peak at m/z 201/203 (with characteristic chlorine isotope pattern)

  • Fragment ions from cleavage of the C-N bond between the pyrimidine and the amino group

  • Fragment ions from loss of the hydroxyethyl group

  • Fragment ions from loss of the ethyl group

Chromatographic Behavior

Based on its structural features, 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol would likely exhibit the following chromatographic behavior:

  • Moderate retention on reverse-phase HPLC columns due to its balanced hydrophilic-lipophilic profile

  • Good separation using either acidic or neutral mobile phases

  • Potential for hydrogen bonding interactions with silanol groups in normal-phase chromatography

  • UV detection would be effective due to the pyrimidine chromophore, with maximum absorption likely in the 250-280 nm range

Stability and Reactivity

Chemical Stability

The chemical stability of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol can be predicted based on its structural elements:

  • The pyrimidine ring is generally stable under ambient conditions but may be susceptible to photodegradation due to its aromatic nature

  • The chlorine substituent at the 2-position may undergo nucleophilic aromatic substitution under basic conditions or in the presence of strong nucleophiles

  • The tertiary amine is relatively stable but may undergo oxidation or quaternization

  • The hydroxyl group is stable under most conditions but may participate in esterification or oxidation reactions

Metabolic Considerations

In biological systems, several metabolic pathways might be anticipated:

  • Hydroxylation of the ethyl group

  • Oxidation of the primary alcohol to aldehyde or carboxylic acid

  • Dealkylation of the tertiary amine

  • Conjugation of the hydroxyl group with glucuronic acid or sulfate

  • Potential displacement of the chlorine atom by nucleophilic amino acid residues or glutathione

These metabolic possibilities would be important considerations for any medicinal chemistry applications of this compound.

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